molecular formula C10H13NO3 B143837 Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-59-9

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B143837
CAS RN: 2199-59-9
M. Wt: 195.21 g/mol
InChI Key: GDISALBEIGGPER-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that serves as a precursor for various pyrrole derivatives. These derivatives are synthesized through reactions involving the formyl group and have been characterized using a range of spectroscopic methods and quantum chemical calculations.

Synthesis Analysis

The synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives typically involves condensation reactions. For instance, the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different nucleophiles such as benzohydrazide or 2,4-dinitrophenylhydrazine leads to the formation of novel hydrazide-hydrazone compounds . These reactions are generally exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the synthesis process.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been extensively analyzed using quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory. These analyses provide insights into the electronic transitions, vibrational modes, and the nature of intra- and intermolecular interactions, such as hydrogen bonding, which often leads to dimer formation in the solid state .

Chemical Reactions Analysis

The reactivity of the synthesized pyrrole derivatives is studied using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices. These descriptors help identify reactive sites within the molecules and predict the sites and nature of interactions. For example, the presence of resonance-assisted hydrogen bonding is confirmed through AIM ellipticity analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. The spectroscopic properties, including 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, are used to characterize the compounds. The vibrational analysis often shows red shifts in certain vibrational modes as a result of dimer formation, which is also supported by the calculated interaction energies using DFT and AIM . The global electrophilicity index indicates that these molecules are strong electrophiles, which is significant for understanding their chemical behavior .

Scientific Research Applications

Pyrrole Derivatives in Plant Defense Mechanisms

Pyrrole derivatives, such as Pyrroline-5-carboxylate (P5C), play a crucial role in plant defense against pathogens. P5C, an intermediate in proline biosynthesis and catabolism, is tightly regulated during pathogen infection and abiotic stress. Research indicates that mitochondrial P5C synthesis contributes to resistance against bacterial pathogens through mechanisms involving the salicylic acid-dependent pathway, reactive oxygen species, and hypersensitive response-associated cell death. Mutant plants deficient in P5C catabolism exhibit cell death upon external P5C or proline supplementation, highlighting P5C's role in defense responses and programmed cell death in plants (Qamar, Mysore, & Senthil-Kumar, 2015).

Conversion to Furan Derivatives for Sustainable Materials

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate could potentially contribute to the synthesis of furan derivatives from plant biomass, offering a sustainable alternative to non-renewable hydrocarbon sources. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in producing sustainable polymers, functional materials, and fuels. Research highlights the importance of converting plant biomass into valuable HMF derivatives, which could serve as a renewable feedstock for various chemical industry sectors (Chernyshev, Kravchenko, & Ananikov, 2017).

Role in Hybrid Catalysts for Medicinal Chemistry

The structural motif of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is instrumental in synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts and metal catalysts, have been explored for synthesizing various pyrano[2,3-d]pyrimidine derivatives, indicating the compound's potential in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Supramolecular Chemistry Applications

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate could contribute to the development of supramolecular capsules through its pyrrole units. Calixpyrrole derivatives, known for their ease of synthesis and structural analogy to calixarenes, form the basis of supramolecular capsules with potential applications in molecular recognition and sensing. These capsules can host various guest molecules, indicating the versatility of pyrrole derivatives in supramolecular chemistry (Ballester, 2011).

properties

IUPAC Name

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDISALBEIGGPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176417
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

2199-59-9
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
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Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

Dimethylformamide (322 g) and dichloromethane (3700 mL) were cooled in an ice bath to 4° C. and phosphorus oxychloride (684 g) was added with stirring. Solid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (670 g) was slowly added in aliquots over 15 minutes. The maximum temperature reached was 18° C. The mixture was heated to reflux for one hour, cooled to 10° C. in an ice bath and 1.6 L of ice water was rapidly added with vigorous stirring. The temperature increased to 15° C. 10 N Hydrochloric acid (1.6 L) was added with vigorous stirring. The temperature increased to 22° C. The mixture was allowed to stand for 30 minutes and the layers allowed to separate. The temperature reached a maximum of 40° C. The aqueous layer was adjusted to pH 12-13 with 10 N potassium hydroxide (3.8 L) at a rate that allowed the temperature to reach and remain at 55° C. during the addition. After the addition was complete the mixture was cooled to 10° C. and stirred for 1 hour. The solid was collected by vacuum filtration and washed four times with water to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (778 g, 100% yield) as a yellow solid. 1H-NMR (DMSO-d6) δ1.25 (t, 3H, CH3), 2.44, 2.48 (2×s, 2×3H, 2×CH3), 4.16 (q, 2H, CH2), 9.59 (s, 1H, CHO), 12.15 (br s, 1H, NH). MS m/z 195 [M+1].
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322 g
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3700 mL
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684 g
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670 g
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ice water
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1.6 L
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1.6 L
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Synthesis routes and methods II

Procedure details

2,4-Diethoxycarbonyl-3,5-dimethylpyrrole (2.0 g) was dissolved in ethanol (20 ml), and a 1 N sodium hydroxide solution (20 ml) was added and stirred overnight at 80° C. After cooling to room temperature, the reaction mixture was neutralized with a hydrochloric acid solution. The precipitate was collected by filtration, and dried in vacuo. The obtained solid was dissolved in trifluoroacetic acid (20 ml), and stirred for 1 hour at 40° C. While cooling with ice, triethyl orthoformate (2.5 ml) was slowly added dropwise to the reaction mixture. The mixture was allowed to room temperature, and then stirred for 2 hours. The resultant was concentrated at reduced pressure. The residue was added to a saturated sodium hydrogencarbonate and stirred, and then the precipitate was collected by filtration. The obtained solid was purified using medium pressure silica gel flash column chromatography (hexane:ethyl acetate=5:1 to 1:1), and dried in vacuo to afford 5-formyl-2,4-dimethyl-pyrrole-3-carboxylic acid ethyl ester (1.21 g, 74%) as a light yellow solid.
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2 g
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20 mL
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20 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3,5-Dimethyl-1H-pyrrole-2.4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (80.1 g, 0.3 mol) and 400 mL of trifluoroacetic acid were stirred for 5 minutes in a 2 L 3-neck round bottom flask equipped with mechanical stirring and warmed to 40° C. in an oil bath. The mixture was then cooled to −5° C. and triethyl orthoformate (67.0 g, 0.45 mol) was added all at once. The temperature increased to 15° C. The mixture was stirred for about 1 minute, removed from the cold bath and then stirred for 1 hour. The trifluoroacetic acid was removed by rotary evaporation and the residue put in the refrigerator where it solidified. The solid was dissolved by warming and poured into 500 g of ice. The mixture was extracted with 800 mL of dichloromethane to give a red solution and a brown precipitate, both of which were saved. The precipitate was isolated and washed with 150 mL of saturated sodium bicarbonate solution. The dichloromethane phase was washed with 150 mL of sodium bicarbonate and both bicarbonate solutions discarded. The dichloromethane solution was washed with 3 times with 100 mL of water each time. The dichloromethane solution was evaporated to dryness and the dark residue recrystallized twice from hot ethyl acetate after decolorizing with Darco to give golden yellow needles. The brown precipitate was recrystallized from 350 mL of hot ethyl acetate after decolorizing with Darco to give a yellow-red solid. All the recrystallized solids were combined and recrystallized from 500 mL of hot ethanol to give 37.4 g (63.9%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as yellow needles (mp 165.6-166.3° C., lit. 163-164° C.). The evaporated residues from the ethyl acetate and ethanol mother liquors were recrystallized from 500 mL of ethanol to give 10.1 g (17.1%) of a second crop of dirty yellow needles.
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400 mL
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solvent
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67 g
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Synthesis routes and methods V

Procedure details

A mixture of 2-tert-butyloxycarbonyl-3,5-dimethyl-4-ethoxycarbonylpyrrole and triethyl orthoformate (1.5 equiv.) in trifluoroacetic acid was stirred at 15° C. for 1 hour. The reaction was concentrated and the residue was purified to give (64%) 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole as yellow needles.
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